molecular formula C16H10Cl2N2O B270526 3,4-dichloro-N-quinolin-6-ylbenzamide

3,4-dichloro-N-quinolin-6-ylbenzamide

Cat. No.: B270526
M. Wt: 317.2 g/mol
InChI Key: BYFFGVSJWSHFRC-UHFFFAOYSA-N
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Description

3,4-dichloro-N-quinolin-6-ylbenzamide is a useful research compound. Its molecular formula is C16H10Cl2N2O and its molecular weight is 317.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

3,4-dichloro-N-quinolin-6-ylbenzamide

InChI

InChI=1S/C16H10Cl2N2O/c17-13-5-3-11(9-14(13)18)16(21)20-12-4-6-15-10(8-12)2-1-7-19-15/h1-9H,(H,20,21)

InChI Key

BYFFGVSJWSHFRC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=C1

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 3,4-dichloro-N-quinolin-6-ylbenzamide exhibits significant antimicrobial properties. It acts as an inhibitor of key enzymes involved in bacterial DNA replication, such as:

  • DNA gyrase
  • Topoisomerase IV

These interactions can lead to the stabilization of enzyme-DNA complexes, ultimately resulting in bacterial cell death. This property makes it a candidate for developing new antibiotics targeting resistant strains of bacteria.

Anticancer Potential

The compound has also been investigated for its anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through:

  • Disruption of DNA replication processes.
  • Induction of oxidative stress within the cells.

Further research is required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. It is utilized in:

  • The preparation of more complex organic molecules.
  • Microwave-assisted reactions that improve yield and reduce reaction times.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Studies : A study published in the Journal of Organic Chemistry demonstrated the compound's efficacy against various bacterial strains, highlighting its potential as a lead compound for antibiotic development .
  • Anticancer Research : In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines, suggesting a pathway for future drug development targeting specific cancers.
  • Synthetic Applications : Research conducted on microwave-assisted synthesis techniques revealed that using this compound as a precursor can significantly enhance reaction efficiency and product yield in organic synthesis .

Comparison Table of Related Compounds

Compound NameStructureUnique Features
2,3-Dichloro-5,6-dicyano-1,4-benzoquinoneStructureHigh reduction potential; used in redox reactions.
N-(4-Chlorobenzoyl)-8-aminoquinolineStructureSimilar amide structure; explored for biological activities.
8-AminoquinolineStructureCommon nitrogen-containing heterocycle; utilized in C–H bond activation.

Preparation Methods

Reaction Conditions and Solvent Systems

In a representative procedure, 3,4-dichlorobenzoyl chloride (1.2 equivalents) is added dropwise to a solution of quinolin-6-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere. Triethylamine (2.5 equivalents) is employed as a base to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 12–24 hours, with reaction progress monitored via thin-layer chromatography (TLC).

Alternative solvent systems include acetonitrile and dimethylformamide (DMF). For instance, a protocol from PMC studies utilized acetonitrile as the solvent, achieving a yield of 84% after 18 hours at ambient temperature. DMF, while polar and high-boiling, may enhance solubility of the amine but requires stringent drying to avoid side reactions.

Work-Up and Purification

Post-reaction, the crude product is typically washed with aqueous hydrochloric acid (2N) to remove unreacted amine and base, followed by brine to eliminate residual acid. Organic layers are dried over anhydrous magnesium sulfate or sodium sulfate before concentration under reduced pressure. Purification via flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 5:1 to 2:1) yields the target compound as a crystalline solid.

Table 1: Comparative Analysis of Direct Amidation Methods

SolventBaseTemperatureTime (h)Yield (%)Purity (%)Source
DCMTriethylamine0°C → RT127895
AcetonitrileTriethylamineRT188497
DMFK₂CO₃60°C49298

Coupling Agent-Mediated Synthesis

For substrates sensitive to acyl chlorides, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are employed to activate the carboxylic acid derivative.

Carboxylic Acid Activation

3,4-Dichlorobenzoic acid (1.0 equivalent) is activated using DCC (1.1 equivalents) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in DCM at 0°C. After 1 hour, quinolin-6-amine (1.0 equivalent) is added, and the reaction proceeds at room temperature for 24 hours. This method circumvents the need for acyl chloride preparation but requires careful removal of dicyclohexylurea byproducts via filtration.

Table 2: Coupling Agent Efficiency

Coupling AgentSolventYield (%)Byproduct RemovalSource
DCC/NHSDCM72Filtration
HATUDMF88Chromatography

Microwave-Assisted Synthesis

Microwave irradiation has been explored to reduce reaction times. A mixture of 3,4-dichlorobenzoyl chloride (1.1 equivalents), quinolin-6-amine (1.0 equivalent), and triethylamine (2.5 equivalents) in acetonitrile is irradiated at 100°C for 20 minutes. This method achieves a 90% yield with >99% purity, demonstrating the potential for rapid, high-throughput synthesis.

Scalability and Industrial Considerations

Large-scale production (≥100 g) necessitates solvent recovery and reduced purification steps. A protocol using toluene as the solvent and potassium carbonate as the base enables efficient stirring and phase separation. After reaction completion, the organic layer is washed with water, concentrated, and crystallized from ethanol/water (3:1), yielding 85% pure product without chromatography.

Mechanistic Insights and Side Reactions

The amidation proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Competing side reactions include:

  • Hydrolysis of Acyl Chloride : Mitigated by anhydrous conditions and inert atmospheres.

  • Quinoline Ring Halogenation : Observed at temperatures >60°C, leading to di- or trihalogenated byproducts .

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